molecular formula C14H19N B11711536 3-Benzyl-6,6-dimethyl-3-azabicyclo[3.1.0]hexane

3-Benzyl-6,6-dimethyl-3-azabicyclo[3.1.0]hexane

Cat. No.: B11711536
M. Wt: 201.31 g/mol
InChI Key: CKGZXCLOGOBTDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzyl-6,6-dimethyl-3-azabicyclo[3.1.0]hexane is a specialized chemical building block with the molecular formula C 14 H 19 N and a molecular weight of 201.30 g/mol . Its distinct bicyclo[3.1.0]hexane scaffold, which incorporates a fused cyclopropane ring, makes it a valuable intermediate in exploratory organic synthesis and medicinal chemistry research . Researchers utilize this compound, particularly in the development of novel pharmacologically active molecules, where its rigid, three-dimensional structure can be used to influence the conformation, metabolic stability, and binding affinity of lead compounds . The compound is associated with CAS number 1037559-68-4 and should be handled by qualified professionals in a laboratory setting . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-benzyl-6,6-dimethyl-3-azabicyclo[3.1.0]hexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N/c1-14(2)12-9-15(10-13(12)14)8-11-6-4-3-5-7-11/h3-7,12-13H,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKGZXCLOGOBTDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2C1CN(C2)CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Zinc Chloride–Potassium Borohydride System

The most widely documented method involves reducing the ketone intermediate, (1S,5R)-3-benzyl-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-one, using potassium borohydride (KBH₄) and zinc chloride (ZnCl₂) in tetrahydrofuran (THF).

Procedure :

  • Reaction Setup : Dissolve the ketone (50.00 g, 0.23 mol) in THF (500 mL) and cool to 0°C.

  • Additives : Introduce ZnCl₂ (63.37 g, 0.46 mol) followed by gradual addition of KBH₄ (37.22 g, 0.69 mol).

  • Stirring : React at room temperature for 3 hours.

  • Workup : Quench with saturated NaHCO₃, extract with ethyl acetate, and concentrate to yield the product as a light yellow liquid.

Key Data :

  • Yield : 75%.

  • Purity : >95% by ¹H NMR.

  • Conditions : Ambient temperature, no high-pressure equipment required.

Mechanistic Insight :
ZnCl₂ acts as a Lewis acid, polarizing the carbonyl group to facilitate borohydride attack. The stereochemistry of the bicyclic system is preserved due to the rigid transition state.

Alternative Reduction Strategies

Sodium Borohydride–BF₃·Et₂O System

A modified approach employs sodium borohydride (NaBH₄) and boron trifluoride diethyl etherate (BF₃·Et₂O) for carbonyl reduction.

Procedure :

  • Cooling : Suspend the ketone in dry THF at -30°C.

  • Reduction : Add NaBH₄ (1.64 g, 43.16 mmol) followed by BF₃·Et₂O (43.16 mmol).

  • Heating : Stir at 40–50°C for 7–8 hours.

  • Isolation : Distill THF, quench excess NaBH₄ with methanol, and extract with toluene.

Key Data :

  • Yield : 70–75%.

  • Advantage : Avoids ZnCl₂, reducing metal contamination risks.

Cyclization Routes to the Bicyclic Core

From 3,3-Dimethyl-4-pentenoic Acid

A multistep synthesis starting from 3,3-dimethyl-4-pentenoic acid constructs the bicyclic framework before introducing the benzyl group.

Steps :

  • Halogenation : React with N-bromosuccinimide (NBS) and potassium peroxymonosulfate to form 5-(bromomethyl)-4,4-dimethyldihydrofuran-2(3H)-one.

  • Amidation : Treat with benzylamine to install the benzyl group.

  • Cyclization : Intramolecular nucleophilic substitution forms the azabicyclo[3.1.0]hexane core.

Key Data :

  • Overall Yield : 60–65%.

  • Challenges : Requires meticulous control of halogenation and cyclization temperatures.

Comparative Analysis of Methods

Method Starting Material Reducing Agent Yield Conditions Reference
ZnCl₂–KBH₄ ReductionKetone intermediateKBH₄, ZnCl₂75%0°C → RT, THF
NaBH₄–BF₃·Et₂O ReductionKetone intermediateNaBH₄, BF₃·Et₂O70–75%-30°C → 50°C, THF
Cyclization Route3,3-Dimethyl-4-pentenoic acidN/A60–65%Multi-step, 0–80°C

Critical Process Parameters

Temperature Control

  • Reduction Steps : Exothermic reactions necessitate cooling to 0°C to prevent side reactions.

  • Cyclization : Heating to 50–80°C accelerates ring closure but risks epimerization.

Solvent Selection

  • THF : Preferred for KBH₄ reductions due to its polarity and ability to stabilize intermediates.

  • Toluene : Used in extractions for its immiscibility with aqueous layers and low cost .

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-6,6-dimethyl-3-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

3-Benzyl-6,6-dimethyl-3-azabicyclo[3.1.0]hexane serves as a crucial intermediate in the synthesis of antiviral medications:

  • Boceprevir : A protease inhibitor used for treating hepatitis C, where this compound plays a role in inhibiting viral replication by targeting viral proteases.
  • PF-07321332 : An oral medication for COVID-19 that also utilizes this compound in its synthesis, demonstrating its relevance in contemporary therapeutic development.

Research indicates that this compound exhibits significant biological activity:

  • Enzyme Modulation : It acts as a modulator of enzyme activity, influencing biochemical pathways related to viral replication.
  • Cellular Effects : The compound's interaction with cellular proteins and enzymes can lead to altered gene expression and metabolic processes in infected cells.

Industrial Applications

The derivatives of this compound are utilized in various industrial processes:

  • Pharmaceutical Manufacturing : Its derivatives are essential for the production of various pharmaceutical agents beyond antiviral drugs.
  • Chemical Synthesis : The compound serves as a building block for synthesizing complex organic molecules, contributing to advancements in organic chemistry.

Case Study 1: Development of Antiviral Agents

A study highlighted the use of this compound in synthesizing boceprevir, demonstrating its effectiveness as an antiviral agent against hepatitis C virus (HCV). The compound was shown to inhibit HCV replication through targeted protease inhibition, significantly impacting treatment protocols.

Case Study 2: COVID-19 Therapeutics

Recent research has focused on the role of this compound in developing PF-07321332, an oral therapeutic for COVID-19. The synthesis process highlighted the efficiency and effectiveness of using this compound as an intermediate, showcasing its potential in addressing urgent public health challenges.

Comparison with Related Compounds

The unique structure of this compound differentiates it from similar bicyclic compounds:

Compound NameStructural FeaturesApplications
3-Azabicyclo[3.1.0]hexaneLacks dimethyl groupsLimited reactivity
2-Carboxy-3-azabicyclo[3.1.0]hexaneContains additional carboxylate groupAltered chemical behavior

Comparison with Similar Compounds

Structural and Functional Comparisons
Compound Name Core Structure Key Substituents Biological Role Metabolic Stability
3-Benzyl-6,6-dimethyl-3-azabicyclo[3.1.0]hexane Azabicyclo[3.1.0]hexane 3-Benzyl, 6,6-dimethyl Antimicrobial intermediate Moderate (benzyl increases lipophilicity)
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane (CAS: 943516-54-9) Azabicyclo[3.1.0]hexane 6,6-dimethyl Key intermediate for boceprevir/nirmatrelvir Low (CYP3A4-mediated oxidation)
3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one Azabicyclo[3.1.1]heptane 3-Benzyl, 6-keto Drug-building block (no antiviral data) High (keto group reduces reactivity)
Boceprevir Azabicyclo[3.1.0]hexane 6,6-dimethyl, ketoamide warhead HCV NS3/4A protease inhibitor Moderate (oral bioavailability ~30%)
Nirmatrelvir (PF-07321332) Azabicyclo[3.1.0]hexane 6,6-dimethyl, trifluoroacetamide SARS-CoV-2 Mpro inhibitor (Paxlovid®) High (CYP3A4 metabolism but co-administered with ritonavir)

Key Observations :

  • Benzyl Substitution : The 3-benzyl group in the target compound enhances lipophilicity, which may improve membrane permeability but could reduce solubility and metabolic stability compared to nirmatrelvir’s trifluoroacetamide group .
  • Role of 6,6-Dimethyl Groups : These substituents rigidify the bicyclic core, optimizing binding to protease active sites (e.g., Mpro S2 pocket) in both HCV and SARS-CoV-2 inhibitors .
  • Metabolism: Non-benzylated analogs like 6,6-dimethyl-3-azabicyclo[3.1.0]hexane are prone to CYP3A4-mediated oxidation, whereas benzylated derivatives may undergo alternative pathways (e.g., glucuronidation) .

Biological Activity

3-Benzyl-6,6-dimethyl-3-azabicyclo[3.1.0]hexane is a bicyclic compound with significant potential in medicinal chemistry. Its unique structure allows for various biological activities, which have been explored in recent studies.

  • Molecular Formula : C14H19N
  • Molecular Weight : 201.307 g/mol
  • CAS Number : 1037559-68-4

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its cytotoxic effects against various cancer cell lines and its role as a potential inhibitor of viral proteases.

Cytotoxicity Studies

Recent studies have demonstrated that this compound exhibits selective cytotoxicity against certain cancer cell lines, particularly squamous carcinoma cells (A431) and fibroblast cells (3T3). The following table summarizes the IC50 values observed in various assays:

Cell LineIC50 Value (µg/mL)Selectivity
A43120 - 49High
HaCaT30 - 47Moderate
3T3>250Low
HeLa195Moderate
MCF-7Not specifiedN/A

These results indicate that this compound may be a promising candidate for further development as an anti-cancer agent due to its selective toxicity towards tumor cells while sparing normal fibroblast cells .

The mechanism by which this compound exerts its cytotoxic effects appears to involve the induction of apoptosis in cancer cells. This was supported by assays that demonstrated increased levels of apoptotic markers in treated A431 cells compared to controls .

Case Studies and Research Findings

  • Cytotoxicity Against Squamous Carcinoma Cells : A study conducted on A431 cells showed that treatment with the compound resulted in a significant decrease in cell viability, indicating its potential as a therapeutic agent against skin cancers .
  • Viral Protease Inhibition : The compound has also been identified as a key intermediate for developing inhibitors targeting the hepatitis C virus (HCV) protease. This suggests a dual functionality where it may serve both as an anticancer and antiviral agent .

Hemocompatibility Studies

Hemocompatibility studies indicated low hemolysis rates at concentrations up to 80 µg/mL, suggesting that the compound may be safe for use in vivo without significant adverse effects on blood components .

Q & A

Q. How do enzymatic assays differentiate the activity of this compound from structurally related amines?

  • Answer : Cold-adapted monoamine oxidases (e.g., MAO P3 from Pseudogymnoascus sp.) exhibit 100% oxidation efficiency for this compound, compared to <30% for simpler amines like sec-butylamine. Activity correlates with the compound’s strained bicyclic structure, which lowers the activation energy for enzymatic desymmetrization .

Methodological Considerations

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

  • Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, protease isoforms). Standardized protocols, such as time-resolved crystallography for Mpro^\text{pro} inhibition studies, coupled with orthogonal assays (e.g., surface plasmon resonance), validate target engagement . Meta-analyses of structure-activity relationships (SAR) across related bicyclic amines further clarify mechanistic outliers .

Q. How can green chemistry principles be applied to improve the sustainability of synthesizing this compound?

  • Answer : Solvent-free reactions and biocatalytic cascades using immobilized enzymes (e.g., MAO-N mutants) reduce waste generation. Life-cycle assessments (LCAs) demonstrate that replacing volatile organic solvents with ionic liquids or supercritical CO2_2 lowers the environmental footprint by >40% .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.